Guvacine ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

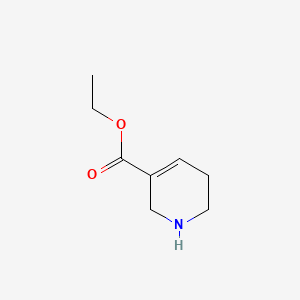

ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSKLKTQJMDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Guvacine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester, the ethyl ester of the naturally occurring alkaloid guvacine, is a compound of interest in medicinal chemistry, particularly in the development of GABA uptake inhibitors. This technical guide provides a comprehensive overview of a feasible synthetic route to guvacine ethyl ester and details its structural and spectroscopic characterization. The synthesis involves the esterification of guvacine, which can be sourced from areca nuts or synthesized. This document outlines a detailed experimental protocol for the synthesis of this compound hydrochloride via the esterification of guvacine hydrochloride with ethanol (B145695) and thionyl chloride. Furthermore, it presents a summary of its key physical and spectroscopic properties, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, to aid in its identification and quality control.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of guvacine. A common and effective method for the esterification of amino acids is the Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst.[1][2][3][4][5] An alternative and efficient method involves the use of thionyl chloride with the corresponding alcohol, which has been successfully applied to the synthesis of various amino acid esters.

This guide details a protocol based on the esterification of guvacine hydrochloride using ethanol and thionyl chloride. Guvacine itself is a natural alkaloid found in the areca nut.

Proposed Synthetic Pathway

The synthesis of this compound hydrochloride from guvacine hydrochloride is a direct esterification reaction.

Figure 1: Proposed synthesis of this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from general methods for the esterification of amino acids using thionyl chloride.

Materials:

-

Guvacine hydrochloride

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend guvacine hydrochloride in anhydrous ethanol (excess, to act as both reactant and solvent).

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath. While stirring, slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the mixture. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a drying tube. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product, this compound hydrochloride, can be purified by recrystallization. A common solvent system for recrystallization is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following are the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR): The expected chemical shifts for the protons in this compound are as follows:

-

-O-CH₂-CH₃ (quartet): ~4.1-4.2 ppm

-

-O-CH₂-CH₃ (triplet): ~1.2-1.3 ppm

-

Vinyl proton (-C=CH-): ~6.8-7.0 ppm

-

Allylic protons (-C=C-CH₂-N-): ~3.5-3.7 ppm

-

Allylic protons (-C=C-CH₂-C-): ~2.3-2.5 ppm

-

-N-CH₂-C-: ~3.1-3.3 ppm

-

-NH- proton: ~8.0-9.0 ppm (may be broad and exchangeable with D₂O)

¹³C NMR (Carbon NMR): The predicted chemical shifts for the carbons are:

-

Ester carbonyl carbon (-COO-): ~165-175 ppm

-

Vinyl carbon (-C=CH-): ~135-140 ppm

-

Vinyl carbon (-C=CH-): ~125-130 ppm

-

-O-CH₂-CH₃: ~60-62 ppm

-

-N-CH₂-C-: ~45-50 ppm

-

-C=C-CH₂-N-: ~48-52 ppm

-

-C=C-CH₂-C-: ~25-30 ppm

-

-O-CH₂-CH₃: ~14-15 ppm

IR (Infrared) Spectroscopy: The characteristic absorption bands are expected at:

-

N-H stretch: ~3300-3500 cm⁻¹ (broad)

-

C-H stretch (sp²): ~3000-3100 cm⁻¹

-

C-H stretch (sp³): ~2850-2950 cm⁻¹

-

C=O stretch (ester): ~1715-1735 cm⁻¹

-

C=C stretch: ~1640-1680 cm⁻¹

-

C-O stretch (ester): ~1150-1250 cm⁻¹

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and McLafferty rearrangement.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| CAS Number | 18513-76-3 |

| Predicted ¹H NMR | See Section 2.1 |

| Predicted ¹³C NMR | See Section 2.1 |

| Predicted IR | See Section 2.1 |

| Predicted MS (m/z) | [M]⁺ at 155, fragments at 110, 82 |

Visualization of Experimental Workflow and Data Relationships

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound hydrochloride.

Figure 2: Workflow for this compound hydrochloride synthesis.

Characterization Data Logic

The relationship between the different characterization techniques and the structural information they provide is depicted below.

Figure 3: Relationship between analytical techniques and structural data.

References

Guvacine Ethyl Ester: A Technical Guide to its Mechanism of Action as a GABA Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester is understood to function as a prodrug of guvacine, a naturally occurring alkaloid found in the betel nut (Areca catechu)[1][2]. As a derivative of guvacine, its core mechanism of action is centered on the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). This guide provides an in-depth analysis of this mechanism, including the conversion to its active form, its interaction with GABA transporters, and the subsequent downstream signaling events. Quantitative data on the inhibitory activity of guvacine, detailed experimental protocols for assessing GABA uptake, and visualizations of the relevant biological pathways are presented to support further research and drug development efforts in the field of GABAergic modulation.

The Prodrug Concept: From Guvacine Ethyl Ester to Guvacine

This compound is designed to be a more membrane-permeable form of guvacine. The addition of the ethyl ester group increases the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier. In the physiological environment, particularly within the brain, it is anticipated that endogenous esterases hydrolyze this compound to its active form, guvacine, and ethanol. This bioconversion is a critical step for its pharmacological activity. Studies on other esters of guvacine and structurally related compounds like nipecotic acid support this prodrug approach, where esterification is a common strategy to enhance central nervous system penetration[3].

Core Mechanism: Inhibition of GABA Transporters

The primary pharmacological target of guvacine is the family of GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a crucial process for terminating GABAergic neurotransmission[4]. By inhibiting these transporters, guvacine effectively increases the concentration and prolongs the presence of GABA in the synaptic cleft. This enhancement of GABAergic signaling leads to a greater inhibitory tone in the central nervous system.

Guvacine has been shown to inhibit multiple subtypes of GABA transporters with varying potencies.

Data Presentation: Inhibitory Potency of Guvacine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of guvacine for different rat GABA transporter subtypes.

| Transporter Subtype | IC50 (µM) |

| rat GAT-1 | 39 |

| rat GAT-2 | 58 |

| rat GAT-3 | 378 |

Data sourced from MedchemExpress.

Downstream Signaling Pathways

The increased concentration of GABA in the synaptic cleft resulting from GAT inhibition leads to enhanced activation of postsynaptic GABA receptors, primarily GABA-A and GABA-B receptors.

-

GABA-A Receptor Pathway: GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻)[5]. The binding of GABA to these receptors causes the channel to open, leading to an influx of Cl⁻ into the postsynaptic neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.

-

GABA-B Receptor Pathway: GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals. Upon activation by GABA, the associated G-protein (Gi/o) dissociates. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux and hyperpolarization. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. GABA-B receptor activation can also inhibit presynaptic voltage-gated calcium channels, which in turn reduces neurotransmitter release.

Experimental Protocols: [³H]GABA Uptake Assay

The inhibitory activity of compounds like guvacine on GABA transporters is typically assessed using a [³H]GABA uptake assay in synaptosomes.

Objective: To measure the inhibition of radiolabeled GABA uptake into isolated nerve terminals (synaptosomes) by a test compound.

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

Sucrose (B13894) buffer (0.32 M sucrose, buffered with HEPES)

-

Krebs-Ringer-HEPES buffer

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Test compound (e.g., guvacine)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Methodology:

-

Synaptosome Preparation:

-

Euthanize a rat and dissect the desired brain region.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction.

-

Resuspend the pellet in a suitable buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome suspension with either buffer (control) or varying concentrations of the test compound.

-

Initiate the uptake reaction by adding a known concentration of [³H]GABA.

-

Incubate the mixture at 37°C for a short period (e.g., 5-15 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter. This represents the amount of [³H]GABA taken up by the synaptosomes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

This compound is a prodrug that, upon conversion to guvacine, acts as a competitive inhibitor of GABA transporters. This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing the activity of GABA-A and GABA-B receptors and promoting an overall inhibitory state in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on the modulation of the GABAergic system. Further investigation into the pharmacokinetics of this compound and its selectivity for different GAT subtypes will be crucial for its potential therapeutic applications.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Guvacine Ethyl Ester: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester, a derivative of the naturally occurring alkaloid guvacine found in the areca nut, is a compound of interest in neuropharmacology. As a prodrug of guvacine, it is designed to overcome the poor blood-brain barrier permeability of its parent compound, a known inhibitor of γ-aminobutyric acid (GABA) uptake. This technical guide provides a comprehensive overview of the pharmacology and toxicology of guvacine and its esters, with a focus on guvacine ethyl ester. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics targeting the GABAergic system.

Introduction

Guvacine is a potent inhibitor of GABA transporters (GATs), particularly GAT-1, which are responsible for the reuptake of GABA from the synaptic cleft.[1] By inhibiting GAT-1, guvacine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic neurotransmission. This mechanism of action has generated interest in guvacine and its derivatives as potential therapeutic agents for conditions characterized by GABAergic dysfunction, such as epilepsy.

However, the therapeutic potential of guvacine is limited by its poor ability to cross the blood-brain barrier.[1] To address this limitation, prodrug strategies have been employed, leading to the synthesis of various guvacine esters, including this compound.[2] These esters are designed to be more lipophilic, facilitating their passage into the brain, where they are subsequently hydrolyzed by endogenous esterases to release the active parent compound, guvacine.

This guide will delve into the known pharmacological and toxicological properties of guvacine esters, with a specific focus on the ethyl ester where data is available. It will also present data on closely related guvacine esters to provide a broader context for its potential activity and safety profile.

Pharmacology

Mechanism of Action

The primary mechanism of action of guvacine, the active metabolite of this compound, is the inhibition of GABA transporters.[1] There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). Guvacine exhibits a preference for GAT-1.[3] By blocking these transporters, guvacine reduces the clearance of GABA from the synapse, thereby prolonging its inhibitory effects.

Pharmacodynamics

The pharmacodynamic effects of guvacine and its esters are primarily linked to their ability to modulate GABAergic neurotransmission. The primary application explored for these compounds is in the treatment of seizures.

Pharmacokinetics

Guvacine itself has poor bioavailability and limited penetration of the blood-brain barrier. Esterification to produce prodrugs like this compound is a strategy to enhance lipophilicity and improve central nervous system (CNS) delivery. Once in the CNS, it is anticipated that endogenous esterases hydrolyze the ester to release guvacine.

Studies on a related compound, the pivaloyloxymethyl ester of guvacine, have shown that it is converted to guvacine in the presence of human serum, with a half-life of 6.3 hours. This suggests that ester prodrugs of guvacine can indeed be hydrolyzed in a physiological environment to release the active compound.

Data Presentation

Table 1: In Vitro Inhibition of GABA Transporters by Guvacine

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Rat | 39 | |

| GAT-2 | Rat | 58 | |

| GAT-3 | Rat | 378 | |

| GAT-1 | Human | 14 | |

| GAT-3 | Human | 119 |

Table 2: In Vivo Anticonvulsant Activity of Guvacine Pivaloyloxymethyl Ester

| Compound | Animal Model | Seizure Type | Dose | Route of Administration | Effect | Reference |

| Guvacine Pivaloyloxymethyl Ester | DBA/2 Mice | Audiogenic | 2 mmol/kg | i.p. | Suppression of all seizure phases |

Table 3: Toxicological Data for Guvacine Pivaloyloxymethyl Ester

| Compound | Animal Model | Observed Side Effects at Anticonvulsant Doses | Reference |

| Guvacine Pivaloyloxymethyl Ester | DBA/2 Mice | Sedation, impaired motor activity |

Experimental Protocols

In Vitro [³H]-GABA Uptake Inhibition Assay

This protocol describes a general method for assessing the inhibition of GABA uptake in vitro, which can be adapted to test compounds like guvacine and its esters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GABA transporters.

Materials:

-

HEK-293 cells stably expressing the desired GAT subtype (e.g., human GAT-1).

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled GABA.

-

Test compound (e.g., this compound).

-

Appropriate cell culture medium and buffers.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing the target GAT subtype under standard conditions.

-

Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere.

-

Incubation with Inhibitor: Wash the cells with buffer and then incubate them with varying concentrations of the test compound for a predetermined period.

-

GABA Uptake: Add a mixture of [³H]-GABA and unlabeled GABA to the wells and incubate for a short period to allow for uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Audiogenic Seizure Model in DBA/2 Mice

This protocol outlines a method for evaluating the anticonvulsant effects of a test compound in a genetic model of epilepsy.

Objective: To determine the effective dose (ED50) of a test compound required to protect against sound-induced seizures.

Animals:

-

DBA/2 mice, which are genetically susceptible to audiogenic seizures.

Materials:

-

Sound-proof chamber equipped with a sound source (e.g., a bell or speaker).

-

Test compound (e.g., this compound).

-

Vehicle control.

Procedure:

-

Animal Acclimation: Acclimate the DBA/2 mice to the housing conditions for a sufficient period before testing.

-

Drug Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).

-

Induction of Seizures: At the time of expected peak drug effect, place each mouse individually into the sound-proof chamber.

-

Auditory Stimulus: Expose the mouse to a high-intensity auditory stimulus (e.g., 120 dB) for a fixed duration (e.g., 60 seconds).

-

Observation and Scoring: Observe the mouse for the occurrence and severity of seizures, which typically progress through wild running, clonic seizures, tonic seizures, and potentially respiratory arrest. Score the seizure severity based on a standardized scale.

-

Data Analysis: Determine the percentage of animals protected from each seizure phase at different doses of the test compound. Calculate the ED50 for protection against a specific seizure component (e.g., tonic-clonic seizures).

Signaling Pathway

The primary signaling pathway affected by this compound is the GABAergic synapse. After crossing the blood-brain barrier, the ester is hydrolyzed to guvacine, which then inhibits GABA transporters (primarily GAT-1) on presynaptic neurons and glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in increased activation of postsynaptic GABAA and GABAB receptors and enhanced inhibitory neurotransmission.

Toxicology

Detailed toxicological studies specifically on this compound are limited in the public domain. However, studies on a related prodrug, guvacine pivaloyloxymethyl ester, have reported side effects at anticonvulsant doses in mice, including sedation and impairment of motor activities. These effects are consistent with a general enhancement of GABAergic activity in the CNS. Further studies are required to establish a full toxicological profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity, for this compound. The lack of comprehensive public data on the toxicology of this compound necessitates careful dose-finding and safety pharmacology studies in any new drug development program.

Conclusion

This compound represents a promising prodrug approach to enhance the therapeutic potential of guvacine, a potent GAT-1 inhibitor. By facilitating entry into the CNS, it has the potential to be developed for the treatment of epilepsy and other neurological disorders associated with GABAergic deficits. However, the publicly available data on the specific pharmacological and toxicological properties of this compound are sparse. The information on the parent compound, guvacine, and related esters provides a valuable starting point for further investigation. Future research should focus on obtaining quantitative data on the potency, efficacy, and safety of this compound to fully characterize its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

A Technical Guide to the Natural Sources of Guvacine and Its Esters in Areca catechu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine (B1672442) ethyl ester is an alkaloid reported to be found in the betel nut, the seed of the Areca catechu palm.[1] While specific scientific literature detailing the quantitative analysis, biosynthesis, and experimental protocols exclusively for guvacine ethyl ester is scarce, a significant body of research exists for its parent compound, guvacine, and its methyl ester, guvacoline (B1596253). This technical guide provides an in-depth overview of the natural sources of these related pyridine (B92270) alkaloids, summarizing available quantitative data, detailing relevant experimental protocols for their extraction and analysis, and outlining the proposed biosynthetic pathway. The methodologies described herein are applicable to the study of this compound, should it be present in detectable quantities.

The primary alkaloids of interest in Areca catechu are arecoline, arecaidine, guvacoline, and guvacine.[2][3][4][5] These compounds are recognized for their psychoactive and physiological effects. Guvacine, a tetrahydropyridine (B1245486) carboxylic acid, is a known GABA reuptake inhibitor. Its esters, such as guvacoline (methyl ester), are also pharmacologically active.

Quantitative Data on Areca Alkaloids

The concentration of alkaloids in Areca catechu products can vary substantially based on factors such as the maturity of the nut, geographical origin, and processing methods. The following tables summarize the quantitative data for the four major alkaloids in various Areca nut samples from several studies. While "this compound" is not explicitly quantified in these studies, the data for guvacine and guvacoline provide a crucial reference point for researchers interested in related esters.

Table 1: Alkaloid Content in Various Areca Nut Products

| Product Type | Arecoline (mg/g) | Arecaidine (mg/g) | Guvacoline (mg/g) | Guvacine (mg/g) | Source |

| Areca Nut (India) | 0.64 - 2.22 | 0.14 - 1.70 | 0.17 - 0.99 | 1.39 - 8.16 | |

| Pan Masala (India) | 0.85 - 1.56 | 0.68 - 1.70 | 0.23 - 0.58 | 1.39 - 4.54 | |

| Gutkha (India) | 0.82 - 1.23 | 0.98 - 1.54 | 0.21 - 0.45 | 1.98 - 3.65 | |

| Areca Nut (China) | 0.98 - 1.89 | 0.23 - 0.87 | 0.34 - 0.76 | 2.56 - 5.43 | |

| Roasted Areca Nut (India) | 0.64 | 0.14 | 0.17 | 8.16 |

Table 2: Alkaloid Concentrations in Different Parts and Maturities of Areca Species

| Species & Part | Developmental Stage | Arecoline (mg/g) | Arecaidine (mg/g) | Guvacoline (mg/g) | Guvacine (mg/g) | Source |

| Areca triandra Pericarp | Ripe | - | 4.45 | 0.0175 | - | |

| Areca triandra Endosperm | Unripe (Stage 2) | - | - | 3.39 | 0.245 | |

| Areca catechu (Young) | - | 0.3391 | 0.0932 | - | 0.3029 | |

| Areca catechu (Mature) | - | - | 0.0477 | - | 1.8714 |

Table 3: Range of Alkaloid Levels in Chinese Areca Nut Products

| Alkaloid | Concentration Range (mg/g) |

| Arecoline | 0.46 - 4.97 |

| Arecaidine | 0.57 - 7.51 |

| Guvacoline | 0.08 - 1.44 |

| Guvacine | 0.03 - 8.48 |

| Source: |

Biosynthesis of Guvacine

The biosynthesis of pyridine alkaloids in Areca catechu is understood to originate from nicotinic acid (Vitamin B3). The pathway leading to guvacine involves the reduction of the pyridine ring of nicotinic acid. While the specific enzymes involved in Areca have not been fully elucidated, a general pathway can be proposed based on known biochemical transformations.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Guvacine Ethyl Ester: A Technical Guide to its Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester is a synthetic derivative of guvacine, a naturally occurring pyridine (B92270) alkaloid found in the betel nut (Areca catechu). Structurally, it is positioned between guvacine, a known inhibitor of γ-aminobutyric acid (GABA) transporters, and guvacoline (B1596253) (guvacine methyl ester), a muscarinic acetylcholine (B1216132) receptor agonist. This dual heritage suggests a complex pharmacological profile. While primarily utilized as a chemical intermediate for the synthesis of more potent and selective GABA uptake inhibitors, its intrinsic biological activities are of significant interest. This document provides a comprehensive technical overview of the biological activities associated with the guvacine scaffold, with a specific focus on the implications of its ethyl ester modification. We consolidate quantitative data for closely related compounds, detail relevant experimental methodologies, and visualize the underlying biochemical pathways and relationships.

Core Pharmacological Profile: A Dual-Target Hypothesis

The biological activity of guvacine ethyl ester is best understood by examining its parent compound, guvacine, and its closest analogue, guvacoline.

-

GABAergic System: The parent compound, guvacine, is a well-characterized competitive inhibitor of GABA transporters (GATs).[1] By blocking the reuptake of GABA from the synaptic cleft, it potentiates GABAergic neurotransmission. Esterification to this compound increases lipophilicity, a common strategy for creating prodrugs designed to improve penetration across the blood-brain barrier.[2] Upon entry into the central nervous system (CNS), the ester moiety would likely be hydrolyzed by endogenous esterases to release the active guvacine.

-

Cholinergic System: The corresponding methyl ester, guvacoline (also known as norarecoline), is a full agonist at muscarinic acetylcholine receptors.[3][4] This activity is shared with arecoline (B194364), the N-methylated counterpart of guvacoline. This suggests that guvacine esters, including the ethyl ester, possess the structural requirements for direct interaction with muscarinic receptors.

The following sections will detail these two primary areas of biological activity.

Interaction with GABA Transporters

This compound is frequently used in the synthesis of novel GAT inhibitors.[5] Its own activity is inferred from its parent compound, guvacine, which modulates the concentration of GABA, the primary inhibitory neurotransmitter in the CNS.

Mechanism of Action

GABA transporters are membrane proteins responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1. Guvacine acts as a competitive inhibitor at these transporters, binding to the same site as GABA but not being transported, thus increasing the extracellular concentration of GABA.

Figure 1: Inhibition of GABA Reuptake at the Synapse.

Quantitative Data: GAT Inhibition by Guvacine

While specific IC₅₀ values for this compound are not prominently available in the literature, the data for its parent compound, guvacine, provide a crucial baseline for its expected activity following hydrolysis.

| Compound | Transporter | IC₅₀ (μM) | Species | Reference |

| Guvacine | GAT-1 | 39 | Rat | |

| Guvacine | GAT-2 | 58 | Rat | |

| Guvacine | GAT-3 | 378 | Rat | |

| Table 1: Inhibitory potency of Guvacine against rat GABA transporters. |

Experimental Protocol: [³H]-GABA Uptake Assay

The inhibitory activity of compounds on GABA transporters is typically determined using a radioligand uptake assay with synaptosomes.

-

Preparation of Synaptosomes: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

-

Assay Conditions: Synaptosomes are pre-incubated in a physiological buffer (e.g., Krebs-Ringer) containing Na⁺ and Cl⁻ ions, which are necessary for GAT function.

-

Inhibition Study: Various concentrations of the test compound (e.g., guvacine) are added to the synaptosome suspension.

-

Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of radiolabeled GABA, typically [³H]-GABA.

-

Termination and Measurement: After a short incubation period (2-5 minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA. The radioactivity retained on the filters, representing the amount of GABA transported into the synaptosomes, is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC₅₀ value is then determined by non-linear regression analysis.

Interaction with Muscarinic Acetylcholine Receptors

The structural similarity of guvacine esters to the established muscarinic agonist arecoline points to a direct activity at muscarinic acetylcholine receptors (mAChRs).

Mechanism of Action

Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the CNS and peripheral nervous system. Guvacoline (the methyl ester) acts as a full agonist at these receptors. Studies on N-substituted guvacine esters reveal a more complex pharmacology, where compounds can act as agonists in one tissue (e.g., atria, M₂ subtype) and competitive antagonists in another (e.g., ileum, M₃ subtype). This suggests that the ethyl ester may also exhibit tissue- and subtype-dependent effects.

Figure 2: Structural Relationships and Primary Targets.

Quantitative Data: Muscarinic Activity of Guvacine Esters

The following table summarizes the muscarinic activity of guvacoline and an N-substituted guvacine ester, highlighting the variable pharmacology of this compound class.

| Compound | Preparation | Activity | Potency | Intrinsic Activity | Reference |

| Guvacoline | Rat Atria & Ileum | Full Agonist | pD₂: 6.09 - 8.07 | ~1.0 | |

| N-Ethylguvacine Propargyl Ester | Rat Atria (M₂) | Agonist | pD₂: ~6.5 | 0.79 | |

| N-Ethylguvacine Propargyl Ester | Rat Ileum (M₃) | Competitive Antagonist | pA₂: 6.06 | 0 | |

| Table 2: Muscarinic activity of Guvacoline and a related N-substituted guvacine ester. | |||||

| pD₂: The negative logarithm of the EC₅₀ value, a measure of agonist potency. | |||||

| pA₂: The negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, a measure of competitive antagonist potency. |

Experimental Protocol: Isolated Tissue Bioassay

The functional activity of compounds at muscarinic receptors is assessed using isolated organ bath preparations.

-

Tissue Preparation: Animals (e.g., rats) are euthanized, and specific tissues are dissected and mounted in an organ bath. For M₂ receptor activity, electrically paced left atria are used. For M₃ receptor activity, a segment of the ileum is used.

-

Organ Bath Setup: The tissue is suspended in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂). The tissue is connected to an isometric force transducer to measure muscle contractions.

-

Agonist Activity (pD₂):

-

A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound to the bath.

-

The contractile response is recorded at each concentration until a maximal effect is observed.

-

The EC₅₀ (the concentration that produces 50% of the maximal response) is calculated, and the pD₂ is derived.

-

Intrinsic activity is determined by comparing the maximal response of the test compound to that of a full agonist like carbachol.

-

-

Antagonist Activity (pA₂):

-

A concentration-response curve for a standard agonist (e.g., carbachol) is established.

-

The tissue is then incubated with a fixed concentration of the potential antagonist for a set period.

-

A second agonist concentration-response curve is generated in the presence of the antagonist. A parallel rightward shift in the curve indicates competitive antagonism.

-

This process is repeated with several concentrations of the antagonist to construct a Schild plot, from which the pA₂ value is determined.

-

Integrated Experimental Workflow

The evaluation of a compound like this compound follows a logical progression from initial characterization to detailed biological testing.

Figure 3: General Experimental Workflow for Guvacine Ester Evaluation.

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its position as a derivative of the GAT inhibitor guvacine and an analogue of the muscarinic agonist guvacoline. While it serves as a valuable scaffold for the synthesis of advanced GAT inhibitors, its own pharmacological profile remains largely uncharacterized in the public domain.

Based on the available data for related compounds, it is hypothesized that this compound functions as a prodrug for guvacine, inhibiting GABA reuptake after enzymatic hydrolysis in the CNS. Concurrently, it may possess direct, and potentially complex, modulatory activity at muscarinic acetylcholine receptors.

Future research should focus on definitively characterizing the biological activity of this compound itself. Key research questions include:

-

What are the specific IC₅₀ values of this compound for the four GAT subtypes?

-

What is its functional profile (agonist, antagonist, or allosteric modulator) and potency at the five muscarinic receptor subtypes?

-

What is its rate of hydrolysis in plasma and brain homogenates?

-

Does the compound exhibit CNS activity in relevant in vivo models, such as those for epilepsy or cognitive disorders?

Answering these questions will clarify the role of this compound beyond that of a synthetic intermediate and fully elucidate its potential as a pharmacological agent.

References

- 1. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Guvacine Ethyl Ester in GABA Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Guvacine and its ethyl ester derivative in the context of γ-aminobutyric acid (GABA) uptake inhibition. While Guvacine is a known competitive inhibitor of GABA transporters (GATs), Guvacine ethyl ester is primarily recognized as a prodrug, designed to enhance bioavailability and facilitate passage across the blood-brain barrier. This document will detail the mechanism of action, present quantitative data for the parent compound Guvacine, and provide comprehensive experimental protocols for assessing GABA uptake inhibition.

Introduction to GABA Transporters and Their Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise control of GABA levels in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are a family of sodium- and chloride-dependent plasma membrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and surrounding glial cells, thereby terminating its synaptic action.

Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is the most abundant subtype in the brain and is considered the primary target for therapeutic intervention in conditions characterized by GABAergic hypofunction, such as epilepsy. Inhibition of GATs, particularly GAT-1, increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.

Guvacine, an alkaloid naturally found in the nut of Areca catechu, is a competitive inhibitor of GABA uptake. However, its zwitterionic nature at physiological pH limits its ability to cross the blood-brain barrier. To overcome this, more lipophilic prodrugs, such as ester derivatives, have been synthesized. This compound represents a simple prodrug form of Guvacine. It is anticipated to be more lipid-soluble, allowing for better penetration into the central nervous system, where it would be subsequently hydrolyzed by endogenous esterases to release the active inhibitor, Guvacine.

Quantitative Data for Guvacine Inhibition of GABA Transporters

Currently, there is a lack of specific quantitative data in the public domain detailing the direct inhibitory activity (IC50 or Ki values) of this compound on GABA transporters. Its primary role is considered to be that of a precursor to Guvacine. The inhibitory potency of the parent compound, Guvacine, has been characterized across various GAT subtypes. The following table summarizes the available data for Guvacine and its hydrochloride salt.

| Compound | Transporter Subtype | Preparation | IC50 (µM) | Reference |

| Guvacine | rat GAT-1 | 39 | [1] | |

| rat GAT-2 | 58 | [1] | ||

| rat GAT-3 | 378 | [1] | ||

| Guvacine HCl | human GAT-1 | Cloned | 14 | [1] |

| human GAT-3 | Cloned | 119 | [1] | |

| human BGT-1 | Cloned | 1870 |

Signaling Pathways and Experimental Workflows

Mechanism of GABA Uptake and Inhibition by Guvacine

The following diagram illustrates the process of GABA reuptake at a GABAergic synapse and the mechanism of its inhibition by Guvacine. As a prodrug, this compound crosses the blood-brain barrier and is then converted to Guvacine, which competitively inhibits the GAT-1 transporter.

Experimental Workflow for [³H]-GABA Uptake Assay

The inhibitory effect of compounds like Guvacine on GABA transporters is typically quantified using a radioligand uptake assay. The following diagram outlines the key steps in a [³H]-GABA uptake assay using either isolated nerve terminals (synaptosomes) or a cell line heterologously expressing a specific GAT subtype.

Experimental Protocols

The following is a generalized protocol for a [³H]-GABA uptake assay adapted from methodologies reported for the characterization of GAT-1 inhibitors. This protocol can be applied to both rat brain synaptosomes and HEK293 cells stably expressing the human GAT-1 transporter.

Materials and Reagents

-

[³H]-γ-aminobutyric acid ([³H]-GABA)

-

Unlabeled GABA

-

Test compound (e.g., Guvacine, this compound)

-

Assay Buffer (Krebs-Ringer-HEPES - KRH): 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 25 mM HEPES, 5 mM D-Glucose, pH 7.4.

-

Synaptosome Preparation (if applicable): From rat cerebral cortex.

-

Cell Culture (if applicable): HEK293 cells expressing human GAT-1.

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration manifold

-

Scintillation counter

Assay Procedure

-

Preparation of Biological Material:

-

Synaptosomes: Prepare synaptosomes from fresh rat brain tissue using standard subcellular fractionation techniques. Resuspend the final P2 pellet in ice-cold KRH buffer to a final protein concentration of approximately 0.2 mg/mL.

-

HEK293-hGAT1 Cells: Culture cells to confluence. On the day of the assay, wash the cells with KRH buffer and detach them. Resuspend the cells in KRH buffer.

-

-

Inhibition Assay:

-

To a series of microcentrifuge tubes, add the appropriate volume of KRH buffer.

-

Add varying concentrations of the test compound (e.g., this compound) to the tubes. For control wells (total uptake), add buffer only. For non-specific uptake, add a high concentration of a known GAT-1 inhibitor like Tiagabine (e.g., 10 µM).

-

Add the synaptosome or cell suspension to each tube and pre-incubate for 10-20 minutes at room temperature (or 37°C).

-

-

Uptake Reaction:

-

Initiate the uptake reaction by adding a solution of [³H]-GABA and unlabeled GABA to each tube to achieve a final concentration of approximately 50 nM [³H]-GABA and 1 µM total GABA.

-

Incubate for a short period (e.g., 5-8 minutes) at room temperature or 37°C. The incubation time should be within the linear range of GABA uptake.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Immediately wash the filters three to five times with ice-cold KRH buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Uptake: Subtract the non-specific uptake (counts in the presence of a saturating concentration of a known inhibitor) from all other values.

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Specific Uptake with Test Compound / Specific Uptake of Control))

-

Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific GABA uptake.

Conclusion

Guvacine is a well-established competitive inhibitor of GABA transporters, with a preference for GAT-1. Due to its limited ability to penetrate the blood-brain barrier, prodrug strategies, such as the synthesis of this compound, have been explored. While direct inhibitory data for this compound is scarce, it is understood to function by delivering the active compound, Guvacine, to the central nervous system. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy of Guvacine, its derivatives, and other potential GABA uptake inhibitors, thereby aiding in the development of novel therapeutics for neurological disorders.

References

An In-Depth Technical Guide to Guvacine Ethyl Ester Derivatives and Analogs as GABA Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of guvacine (B1672442) ethyl ester derivatives and analogs, focusing on their role as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). The content covers their synthesis, pharmacological evaluation, structure-activity relationships (SAR), and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the GABAergic system.

Introduction: The GABAergic System and the Role of GABA Transporters

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1][2] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][3] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[1] GAT-1 is the most well-characterized and is predominantly expressed in neurons.

Inhibition of GATs, particularly GAT-1, represents a key therapeutic strategy for enhancing GABAergic neurotransmission. By blocking GABA reuptake, GAT inhibitors increase the concentration and residence time of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors and a subsequent reduction in neuronal excitability. This mechanism of action forms the basis for the therapeutic effects of GAT inhibitors in conditions characterized by excessive neuronal firing.

Guvacine, a natural alkaloid found in the betel nut, is a known inhibitor of GABA uptake. Esterification of guvacine to produce derivatives such as guvacine ethyl ester, and the subsequent synthesis of various analogs, have been pivotal in the development of more potent and selective GAT inhibitors. These compounds serve as important pharmacological tools and scaffolds for the design of novel CNS drugs.

Mechanism of Action: Enhancing GABAergic Neurotransmission

The primary mechanism of action of this compound derivatives and analogs is the competitive inhibition of GABA transporters, with a particular emphasis on GAT-1. This inhibition leads to a cascade of events that ultimately enhances inhibitory signaling in the CNS.

dot

Caption: GABAergic Synaptic Transmission and Inhibition by Guvacine Derivatives.

Quantitative Data: Inhibitory Potency and Efficacy

The following tables summarize the in vitro inhibitory potency and in vivo anticonvulsant efficacy of selected this compound derivatives and analogs.

Table 1: In Vitro Inhibition of [³H]GABA Uptake

| Compound | GAT Subtype | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Guvacine | GAT-1 | 39 | - | |

| GAT-2 | 58 | - | ||

| GAT-3 | 378 | - | ||

| Tiagabine | GAT-1 | 0.07 | 0.067 | |

| NNC-711 | GAT-1 | 0.04 | - | |

| (R)-N-(4,4-Di-(3-methylthien-2-yl)but-3-enyl)nipecotic acid | GAT-1 | - | 0.049 | |

| (S)-N-(4,4-Di-(3-methylthien-2-yl)but-3-enyl)nipecotic acid | GAT-1 | - | 0.233 | |

| EF1502 | GAT-1/mGAT-2 | - | - | |

| LU-32-176B | GAT-1 | - | - |

Table 2: In Vivo Anticonvulsant Activity

| Compound | Animal Model | Seizure Type | ED₅₀ (mg/kg) | Reference |

| Tiagabine | Mouse | MES | 1.3 | |

| Mouse | scPTZ | 0.26 | ||

| Phenytoin | Mouse | MES | 9.5 | |

| Valproic Acid | Mouse | scPTZ | 272 |

Structure-Activity Relationships (SAR)

The development of potent and selective GAT inhibitors has been guided by extensive structure-activity relationship studies. Key structural modifications to the guvacine scaffold have been shown to significantly impact inhibitory activity.

-

N-Substitution: The introduction of lipophilic substituents at the nitrogen atom of the guvacine ring is crucial for high-affinity binding to GAT-1. Aromatic and diaryl groups, often connected via a linker, have proven to be particularly effective.

-

Ester Group: The ethyl ester of guvacine often serves as a starting point for derivatization. While the ester itself can contribute to activity, it is frequently the prodrug form, with the corresponding carboxylic acid being the active species.

-

Stereochemistry: The stereochemistry of substituents on the piperidine (B6355638) ring and any chiral centers in the N-substituent can have a profound effect on potency and selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives and analogs.

Synthesis of N-Substituted this compound Derivatives

A general procedure for the synthesis of N-substituted this compound derivatives involves the reaction of this compound with an appropriate alkylating or acylating agent.

General Protocol:

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to act as a proton scavenger.

-

Addition of Electrophile: Slowly add the desired alkyl halide, aryl halide, or acyl chloride to the reaction mixture at room temperature or under cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes.

dot

Caption: Workflow for a [³H]GABA Uptake Assay.

Detailed Protocol:

-

Synaptosome Preparation: Prepare crude synaptosomes from rat brain tissue by homogenization in ice-cold sucrose buffer followed by differential centrifugation.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle control in a suitable assay buffer.

-

Initiation of Uptake: Initiate GABA uptake by adding a known concentration of [³H]GABA to the synaptosomal suspension.

-

Incubation: Incubate the mixture for a short period at a controlled temperature (e.g., 25-37°C).

-

Termination of Uptake: Terminate the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound and determine the IC₅₀ value.

In Vivo Anticonvulsant Activity Testing

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used to assess the anticonvulsant potential of novel compounds.

dot

Caption: Workflow for In Vivo Anticonvulsant Activity Testing.

Detailed Protocol (MES Test):

-

Animal Preparation: Use male Swiss albino mice, acclimatized to the laboratory conditions.

-

Compound Administration: Administer the test compound or vehicle (e.g., saline, Tween 80 emulsion) intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Time Interval: Allow for a specific time interval for drug absorption (e.g., 30-60 minutes).

-

Electrode Placement: Apply corneal electrodes moistened with saline to the eyes of the mouse.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the number of animals protected from the tonic seizure at each dose and calculate the ED₅₀ value.

Conclusion and Future Directions

This compound derivatives and analogs have proven to be a rich source of potent and selective GABA transporter inhibitors. The continuous exploration of their structure-activity relationships has led to the development of important therapeutic agents and research tools. Future research in this area will likely focus on:

-

Subtype Selectivity: Designing inhibitors with improved selectivity for GAT-2, GAT-3, and BGT-1 to elucidate their specific physiological roles and therapeutic potential.

-

Pharmacokinetic Properties: Optimizing the pharmacokinetic profiles of these compounds to improve brain penetration and duration of action.

-

Novel Therapeutic Applications: Investigating the efficacy of GAT inhibitors in a broader range of neurological and psychiatric disorders beyond epilepsy.

The in-depth understanding of the synthesis, pharmacology, and mechanism of action of this compound derivatives and analogs will continue to drive innovation in the development of novel modulators of the GABAergic system.

References

An In-depth Technical Guide to the Research History of Guvacine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine (B1672442) ethyl ester, a derivative of the naturally occurring pyridine (B92270) alkaloid guvacine found in the areca nut, has been a subject of scientific investigation primarily for its role as a GABA uptake inhibitor. This technical guide provides a comprehensive overview of the research history of guvacine ethyl ester, detailing its synthesis, pharmacological properties, and the experimental methodologies used to characterize it. The document summarizes available quantitative data, outlines key experimental protocols, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

Guvacine, or 1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a well-established inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs).[1][2] As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, modulating GABAergic neurotransmission through the inhibition of GATs has been a key strategy in the development of therapeutics for neurological disorders such as epilepsy.

The esterification of guvacine to form this compound is a chemical modification aimed at improving its pharmacokinetic properties, particularly its lipophilicity, which could potentially enhance its ability to cross the blood-brain barrier. This guide delves into the historical and technical aspects of this compound research, providing a consolidated resource for scientists in the field.

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from general esterification methods and the synthesis of related guvacine esters. A plausible and commonly employed method is the Steglich esterification.[3]

Inferred Experimental Protocol: Steglich Esterification

This protocol is a generalized procedure based on the Steglich esterification of carboxylic acids.

Materials:

-

Guvacine hydrochloride

-

Anhydrous ethanol (B145695)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (for neutralization of the hydrochloride salt)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (10% aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Neutralization: Suspend Guvacine hydrochloride in anhydrous dichloromethane. Add one equivalent of triethylamine and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt, yielding free guvacine.

-

Esterification Setup: To the stirred suspension, add 1.2 equivalents of anhydrous ethanol and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M aqueous HCl, 10% aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Properties and Quantitative Data

The primary pharmacological action of guvacine and its esters is the inhibition of GABA transporters, which leads to an increase in the synaptic concentration of GABA. While specific quantitative data for this compound's affinity for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT-1) is sparse in the literature, data for the parent compound, guvacine, and related esters provide valuable insights.

| Compound | Target | Parameter | Value (µM) | Reference |

| Guvacine | GABA Transporter 3 (GAT3) | IC50 | 110 - 119 | [4] |

| N-Ethylguvacine Propargyl Ester | Muscarinic Atrial M2 Receptor | pD2 | ~3.16 | [5] |

| N-Ethylguvacine Propargyl Ester | Muscarinic Ileal M2 Receptor | pA2 | ~0.87 |

Note: pD2 and pA2 values have been converted to approximate molar concentrations for consistency.

The available data suggests that while guvacine itself has inhibitory activity at GAT3, N-alkylation and esterification can introduce activity at other receptors, such as muscarinic receptors. The ethyl ester of guvacine is expected to be a more lipophilic prodrug that can be hydrolyzed in vivo to guvacine, the active GABA uptake inhibitor.

Mechanism of Action: Inhibition of GABA Reuptake

This compound is presumed to act as a prodrug, being hydrolyzed to guvacine, which then inhibits the reuptake of GABA from the synaptic cleft. This inhibition increases the concentration and prolongs the action of GABA at postsynaptic receptors, leading to enhanced inhibitory neurotransmission.

Signaling Pathway: The GABAergic Synapse

The following diagram illustrates the key components of a GABAergic synapse and the point of intervention for a GABA uptake inhibitor like guvacine.

Experimental Protocols

The primary in vitro method for evaluating the activity of this compound is the radiolabeled GABA uptake assay.

[³H]-GABA Uptake Assay in Cultured Cells

This protocol describes a typical procedure for measuring the inhibition of GABA uptake in a cell line overexpressing a specific GABA transporter subtype.

Materials:

-

Cultured cells expressing the target GAT subtype (e.g., HEK293-GAT1)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

Test compound (this compound) and reference inhibitors (e.g., tiagabine)

-

Scintillation fluid

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Culture: Plate the cells in multi-well plates and grow to a confluent monolayer.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.

-

Pre-incubation: Add KRH buffer containing various concentrations of the test compound (this compound) or a reference inhibitor to the wells. For control wells, add buffer only. Incubate for 10-15 minutes at 37°C.

-

Initiation of Uptake: Add a solution of [³H]-GABA (at a final concentration near its Km for the transporter) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent solution).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor or at 4°C) from the total uptake.

-

Calculate the percentage inhibition of [³H]-GABA uptake for each concentration of the test compound.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation if the assay is a competitive binding assay.

-

Experimental Workflows

Visualizing the workflow of key experiments can aid in their design and execution.

Workflow for a Competitive GABA Uptake Inhibition Assay

The following diagram outlines the steps involved in a competitive [³H]-GABA uptake inhibition assay.

Conclusion

The research into this compound is part of a broader effort to develop effective modulators of the GABAergic system for the treatment of neurological disorders. While specific data on the ethyl ester itself is limited in the public domain, the foundational knowledge of guvacine's activity as a GABA uptake inhibitor provides a strong basis for its investigation. The esterification strategy holds promise for improving the pharmacokinetic profile of guvacine, potentially leading to a more effective therapeutic agent. Further research is warranted to fully characterize the pharmacological and pharmacokinetic properties of this compound, including its specific affinities for all GAT subtypes and its in vivo efficacy and safety profile. This guide serves as a foundational resource to support and inform such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. support.nanotempertech.com [support.nanotempertech.com]

- 5. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Guvacine ethyl ester spectroscopic data (NMR, IR, MS)

Despite a comprehensive search for spectroscopic data (NMR, IR, and MS) for guvacine (B1672442) ethyl ester, specific experimental datasets required for the creation of an in-depth technical guide are not available in the public domain through the search methodologies employed.

The investigation included searches of scientific literature databases, chemical compound databases, and academic repositories. While numerous publications discuss the synthesis and biological activity of guvacine esters and the analysis of alkaloids in Areca catechu (betel nut), they do not provide the detailed, quantitative spectroscopic data necessary to fulfill the core requirements of this request.

Specifically, the following challenges were encountered:

-

Absence of Detailed Experimental Data in Literature: Research articles mentioning the synthesis of guvacine ethyl ester do not consistently report the full spectroscopic characterization data with experimental protocols in a manner that would be suitable for a technical whitepaper.

-

General Nature of Available Information: The available information is often qualitative, mentioning the use of spectroscopic techniques for characterization without presenting the actual data (e.g., chemical shifts, coupling constants, peak assignments, and fragmentation patterns).

Due to the absence of the foundational quantitative data, it is not possible to generate the requested in-depth technical guide with clearly structured tables of spectroscopic data, detailed experimental protocols, and the associated visualizations. The creation of such a document requires access to primary experimental results that could not be located through the performed searches.

Therefore, while the topic is of significant interest to the target audience of researchers and scientists, the core materials for the requested content are not accessible at this time. Further research, potentially involving direct contact with authors of relevant studies or access to proprietary chemical databases, would be necessary to obtain the requisite information.

Methodological & Application

Application Notes and Protocols: Guvacine Ethyl Ester In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine is a naturally occurring pyridine (B92270) alkaloid found in the areca nut, which acts as a competitive inhibitor of gamma-aminobutyric acid (GABA) uptake.[1][2][3] It selectively binds to presynaptic GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft and thereby increasing its concentration.[1][2] This mechanism of action has made Guvacine and its derivatives, such as Guvacine ethyl ester, subjects of interest for their potential anticonvulsant properties. This compound is a prodrug of Guvacine, designed to enhance its bioavailability. This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory activity of this compound on GABA uptake.

Mechanism of Action

Guvacine acts as a specific inhibitor of GABA reuptake by targeting GABA transporters (GATs). There are several subtypes of GATs, and Guvacine exhibits varying affinities for them. By blocking these transporters, Guvacine effectively increases the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission. This enhanced inhibitory signaling can have therapeutic effects, such as reducing neuronal excitability and preventing seizures.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Guvacine on different rat GABA transporter subtypes. Note that these values are for the parent compound, Guvacine. The in vitro assay described below can be used to determine the corresponding values for this compound.

| Compound | Transporter Subtype | IC50 (µM) |

| Guvacine | rat GAT-1 | 39 |

| Guvacine | rat GAT-2 | 58 |

| Guvacine | rat GAT-3 | 378 |

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol describes a method for determining the inhibitory effect of this compound on GABA uptake in a cell-based assay using human embryonic kidney (HEK293) cells transiently expressing a specific GABA transporter subtype (e.g., human GAT-1). The assay measures the uptake of radiolabeled GABA ([³H]-GABA) in the presence and absence of the test compound.

Materials and Reagents:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Plasmid DNA encoding the desired human GABA transporter (e.g., hGAT-1)

-

Transfection reagent (e.g., Lipofectamine)

-

Poly-D-lysine coated 96-well plates

-

Uptake Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5

-

[³H]-GABA (specific activity ~30-60 Ci/mmol)

-

This compound

-

Unlabeled GABA

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in standard culture medium at 37°C in a humidified atmosphere with 5% CO₂.

-

One day before transfection, seed the cells into 6-well plates to reach 70-80% confluency on the day of transfection.

-

Transfect the cells with the plasmid DNA encoding the GABA transporter using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, detach the cells and seed them into poly-D-lysine coated 96-well plates at a density of approximately 50,000 cells per well.

-

Allow the cells to attach and recover for 24 hours before performing the uptake assay.

-

-

GABA Uptake Assay:

-

Prepare serial dilutions of this compound in uptake buffer. A typical concentration range to test would be from 1 nM to 100 µM.

-

On the day of the assay, aspirate the culture medium from the 96-well plates and wash the cells twice with 100 µL of pre-warmed uptake buffer.

-

Add 50 µL of the appropriate concentration of this compound or vehicle control to each well.

-

To determine non-specific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of control wells.

-

Pre-incubate the plates for 10-15 minutes at room temperature.

-

Initiate the uptake by adding 50 µL of uptake buffer containing [³H]-GABA to each well (final concentration of [³H]-GABA should be in the low nanomolar range, e.g., 10-20 nM).

-

Incubate the plates for a predetermined time (e.g., 10-20 minutes) at room temperature. The optimal incubation time should be determined empirically to ensure linear uptake.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold uptake buffer.

-

Lyse the cells by adding 50 µL of 0.1 M NaOH to each well and shaking for 5 minutes.

-

Add 150 µL of scintillation cocktail to each well.

-

Seal the plates and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (counts in the presence of excess unlabeled GABA) from all other measurements.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.

-

Visualizations

Caption: Experimental workflow for the in vitro GABA uptake inhibition assay.

Caption: Mechanism of GABA reuptake inhibition by Guvacine.

References

Application Notes and Protocols for Guvacine Ethyl Ester Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Guvacine Ethyl Ester in animal models, focusing on its role as a gamma-aminobutyric acid (GABA) uptake inhibitor. The protocols outlined below are based on established methodologies for similar compounds and general practices in preclinical research.

Introduction